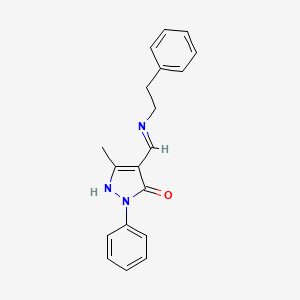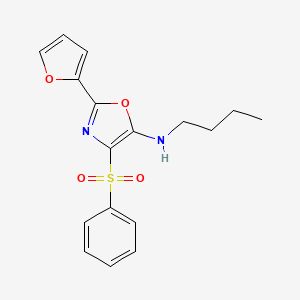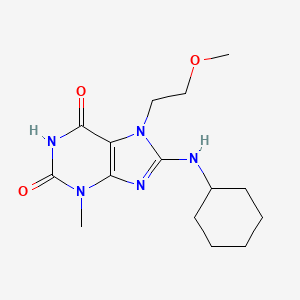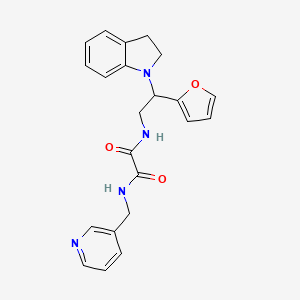
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O7S and its molecular weight is 500.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- 2-Amino-4-nitrophenol Derivatives : The fungicidal effect of 2-amino-4-nitrophenol and its derivatives was studied. By replacing the hydrogen atom in the amino group with different organic radicals, researchers observed increased fungicidal activity against specific fungi:
Antimicrobial and Anticancer Potential
Newly synthesized derivatives, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide , have been investigated for their pharmacological activities. These compounds aim to combat drug resistance in pathogens and cancer cells .
Ion-Associate Complex Formation
The compound 4-amino-N-[2-(diethylamino)ethyl]benzamide (procainamide) forms a complex with sodium tetraphenyl borate. This ion-associate reaction has potential applications in green chemistry .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-nitroaniline with ethyl 2-bromoacetate to form 2-(4-nitrophenylamino)-2-oxoethyl bromide. This intermediate is then reacted with thiourea to form the corresponding thioamide. The thioamide is then reacted with 3,4-dimethoxybenzoyl chloride to form the final product.", "Starting Materials": [ "4-nitroaniline", "ethyl 2-bromoacetate", "thiourea", "3,4-dimethoxybenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-nitroaniline with ethyl 2-bromoacetate in the presence of a base to form 2-(4-nitrophenylamino)-2-oxoethyl bromide.", "Step 2: Reaction of 2-(4-nitrophenylamino)-2-oxoethyl bromide with thiourea in the presence of a base to form the corresponding thioamide.", "Step 3: Reaction of the thioamide with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the final product, N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide." ] } | |
CAS-Nummer |
868228-02-8 |
Produktname |
N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
Molekularformel |
C21H20N6O7S |
Molekulargewicht |
500.49 |
IUPAC-Name |
N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H20N6O7S/c1-33-14-8-3-11(9-15(14)34-2)19(29)24-17-18(22)25-21(26-20(17)30)35-10-16(28)23-12-4-6-13(7-5-12)27(31)32/h3-9H,10H2,1-2H3,(H,23,28)(H,24,29)(H3,22,25,26,30) |
InChI-Schlüssel |
WKCBHNJFXDUHHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-5-((4-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619051.png)


![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)



![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)
![2-([1,1'-Biphenyl]-4-yl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B2619064.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)

![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)

